molecular formula C7H4BrFO3 B7900759 3-Bromo-6-fluoro-2-hydroxybenzoic acid

3-Bromo-6-fluoro-2-hydroxybenzoic acid

Cat. No.: B7900759
M. Wt: 235.01 g/mol
InChI Key: AMBPHKMGTXNQPK-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzoic acid typically involves the bromination and fluorination of salicylic acid derivatives. One common method includes the bromination of 2-hydroxybenzoic acid followed by selective fluorination . The reaction conditions often involve the use of bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-bromo-6-fluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBPHKMGTXNQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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